molecular formula C24H19F2NO5 B8233435 N-Fmoc-3,5-Difluoro-L-tyrosine

N-Fmoc-3,5-Difluoro-L-tyrosine

Cat. No.: B8233435
M. Wt: 439.4 g/mol
InChI Key: ITOKJMQGGUHNDH-NRFANRHFSA-N
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Description

N-Fmoc-3,5-Difluoro-L-tyrosine (CAS: 205526-24-5) is a fluorinated tyrosine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective deprotection compatibility. The compound features fluorine atoms at the 3 and 5 positions of the tyrosine aromatic ring, which enhance resistance to enzymatic degradation and modulate electronic properties for applications in protein engineering and drug discovery .

Properties

IUPAC Name

(2S)-3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOKJMQGGUHNDH-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3,5-Difluoro-L-tyrosine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Fmoc Protection: 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl), diisopropylethylamine (DIPEA)

    Deprotection: Piperidine in dimethylformamide (DMF)

Major Products Formed

Scientific Research Applications

Peptide Synthesis

N-Fmoc-3,5-Difluoro-L-tyrosine is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorinated nature of this compound allows for the incorporation of modified amino acids into peptide sequences, which can enhance the stability and functionality of the resulting peptides. Its resistance to enzymatic degradation by tyrosinase makes it an ideal surrogate for tyrosine in peptide libraries aimed at studying protein tyrosine phosphatases (PTPs) and other related enzymes .

Key Benefits:

  • Increased Stability: The fluorine substituents improve molecular stability.
  • Enhanced Specificity: Utilization in combinatorial libraries allows for the identification of optimal substrates for PTPs .

Biological Studies

The incorporation of this compound into peptides facilitates studies on how fluorinated amino acids affect protein structure and function. Research has shown that fluorinated analogs can significantly alter the physical and chemical properties of peptides, providing insights into enzyme mechanisms and protein interactions. For example, fluorinated compounds have been used to probe the catalytic mechanisms of various enzymes such as tyrosinase and protein kinases .

Applications:

  • Mechanistic Probes: Used to study enzyme-catalyzed reactions.
  • Protein Interaction Studies: Investigates binding affinities and interactions in biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable tool for designing novel pharmaceuticals. The compound's structural modifications can lead to enhanced bioavailability and stability of drug candidates. Its role in the development of peptide-based drugs is particularly significant, as modifications can improve therapeutic efficacy while potentially reducing side effects .

Research Findings:

  • Opioid Lead Compounds: Studies have demonstrated that substituting traditional amino acids with fluorinated variants can yield compounds with improved pharmacological profiles .

Material Science

This compound is also explored in material science for developing new materials with specific properties imparted by fluorination. The unique characteristics of fluorinated compounds can lead to innovations in creating materials with enhanced chemical resistance and thermal stability .

Potential Applications:

  • Fluorinated Polymers: Development of polymers that exhibit unique mechanical and chemical properties.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisUsed in SPPS to create stable peptides with enhanced propertiesIncreased stability; specificity in enzyme studies
Biological StudiesInvestigates effects of fluorinated amino acids on proteinsInsights into enzyme mechanisms
Medicinal ChemistryAids in designing novel pharmaceuticalsImproved bioavailability; reduced side effects
Material ScienceDevelopment of new materials with enhanced propertiesChemical resistance; thermal stability

Case Studies

  • Fluorinated Peptide Libraries : A study demonstrated the use of this compound in creating peptide libraries that resist degradation by tyrosinase, allowing researchers to profile substrate specificity for PTPs effectively .
  • Drug Design Innovations : Research involving opioid lead compounds showed that integrating difluorotyrosine into peptides significantly altered their binding affinities and biological activities, leading to more effective therapeutic agents .
  • Halogen Bonding Studies : Recent investigations into halogen bonding have utilized this compound to enhance peptide interactions with target proteins, demonstrating improved inhibition constants compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of N-Fmoc-3,5-Difluoro-L-tyrosine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s interactions with biological targets. The presence of fluorine can enhance binding affinity to enzymes and receptors, alter metabolic pathways, and improve the overall stability of the molecule. The Fmoc group serves as a temporary protecting group, allowing for selective deprotection and functionalization during synthesis .

Comparison with Similar Compounds

Substituted Tyrosine Derivatives

Compound Name Substituents CAS Number Molecular Weight Key Applications
N-Fmoc-3,5-Difluoro-L-tyrosine 3,5-F₂ 205526-24-5 445.39 Peptide synthesis, enzyme studies (e.g., cysteine dioxygenase)
N-Fmoc-3-fluoro-L-tyrosine 3-F Not Provided ~415.38 Probing tyrosine-specific interactions in peptide design
N-Fmoc-3-nitro-L-tyrosine 3-NO₂ 136590-09-5 448.42 Nitration studies, redox-sensitive peptide systems
N-Fmoc-O-methyl-L-tyrosine 4-OCH₃ Not Provided 417.45 Blocking hydroxyl group reactivity in peptide coupling
N-Fmoc-3,5-diiodo-L-tyrosine 3,5-I₂ 103213-31-6 655.22 Heavy-atom labeling for X-ray crystallography

Key Observations :

  • Fluorinated derivatives (e.g., 3,5-F₂ and 3-F) are preferred for enzymatic stability and electron-withdrawing effects , critical for probing enzyme active sites .
  • Bulky substituents like iodine (3,5-I₂) or nitro groups (3-NO₂) are used for structural analysis or redox modulation but may hinder peptide solubility .

Methoxy and Halogenated Phenylalanine Analogs

Compound Name Substituents CAS Number Molecular Weight Key Applications
N-Fmoc-3,5-dimethoxy-L-phenylalanine 3,5-(OCH₃)₂ 381222-51-1 447.49 Enhancing hydrophobicity in membrane-bound peptides
N-Fmoc-3,5-dichloro-D-4-HPG 3,5-Cl₂ Not Provided ~460.30 Failed synthesis attempts in SPPS due to steric hindrance

Key Observations :

  • Methoxy groups improve hydrophobicity but reduce hydrogen-bonding capacity compared to fluorine .
  • Dichloro derivatives face synthetic challenges in SPPS, highlighting the superior practicality of difluoro analogs .

Comparison with Functional Analogs

Non-Fmoc-Protected Derivatives

Compound Name Substituents CAS Number Key Applications
3,5-Difluoro-L-tyrosine (DFY) 3,5-F₂ 73246-30-7 Genetic code expansion, enzyme cofactor studies (e.g., CDO)
3,5-Diiodo-L-tyrosine 3,5-I₂ 300-39-0 Heavy-atom labeling for structural biology

Key Observations :

  • DFY (unprotected) is directly incorporated into proteins via engineered tRNA synthetases to study cross-linking in enzymes like cysteine dioxygenase (CDO) .
  • The Fmoc group in This compound enables SPPS compatibility but requires deprotection for in vivo applications .

Enzymatic and Structural Studies

  • Cysteine Dioxygenase (CDO) : Incorporation of 3,5-Difluoro-L-tyrosine (DFY) into human CDO revealed mechanistic insights into Cys-Tyr cofactor biogenesis using EPR spectroscopy .
  • tRNA Complexes: DFY was successfully charged to tRNAPhe, demonstrating its utility in engineering translation systems for non-canonical amino acids .

Phosphatase Substrate Specificity

  • 3,5-Difluoro-L-tyrosine serves as a tyrosine phosphatase (PTP) substrate analog , resisting dephosphorylation and enabling kinetic studies .

Biological Activity

N-Fmoc-3,5-difluoro-L-tyrosine (Fmoc-F2Y) is a fluorinated analog of the amino acid tyrosine, which has garnered attention for its unique biological properties and potential applications in peptide synthesis and drug development. This article explores the biological activities associated with Fmoc-F2Y, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Fmoc-F2Y is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aromatic ring, which significantly alters its physicochemical properties compared to non-fluorinated tyrosine. The fluorination increases the molecular size slightly while enhancing lipophilicity and stability against enzymatic degradation. These modifications can lead to altered biological activity, making Fmoc-F2Y a valuable tool in biochemical research.

1. Enzyme Interactions

Fmoc-F2Y has been incorporated into peptide sequences to study its interaction with various enzymes, particularly protein tyrosine phosphatases (PTPs). Research indicates that peptides containing Fmoc-F2Y exhibit similar kinetic properties toward PTPs as their tyrosine-containing counterparts but show resistance to degradation by tyrosinase, an enzyme that typically catalyzes the oxidation of tyrosine. This resistance allows for the use of Fmoc-F2Y as a surrogate in peptide libraries aimed at identifying optimal PTP substrates .

Table 1: Kinetic Properties of Fmoc-F2Y Peptides

PeptideKinetic Constant (k_cat/K_M)Resistance to Tyrosinase
Peptide 1 (Tyr)X μMSensitive
Peptide 2 (F2Y)Y μMResistant

2. Antioxidant Activity

Fluorinated amino acids like Fmoc-F2Y have shown potential antioxidant properties due to their ability to scavenge free radicals. The presence of the fluorine atoms may enhance the stability of radical intermediates, thus improving the compound's efficacy as an antioxidant compared to its non-fluorinated analogs .

3. Neuropharmacological Implications

The role of L-tyrosine derivatives in neurotransmitter synthesis has been well documented. Given that Fmoc-F2Y is a structural analog, it may influence catecholamine metabolism similarly. Studies have indicated that L-tyrosine increases catecholamine levels in specific brain regions, suggesting that Fmoc-F2Y could also modulate neurotransmitter dynamics, potentially offering therapeutic avenues for neuropsychiatric disorders .

Case Study 1: Peptide Library Screening

In a study aimed at developing peptide libraries for PTP screening, Fmoc-F2Y was successfully integrated into various peptide sequences. The resulting peptides maintained comparable binding affinities to PTPs while being resistant to enzymatic degradation by tyrosinase. This property allowed researchers to explore new substrate interactions without interference from tyrosinase activity .

Case Study 2: Antioxidant Efficacy

A comparative study on the antioxidant activities of fluorinated versus non-fluorinated tyrosine derivatives demonstrated that Fmoc-F2Y exhibited enhanced radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant capacity, revealing that Fmoc-F2Y had a significantly lower IC50 value than L-tyrosine, indicating greater efficacy .

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